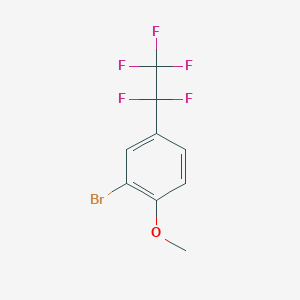

2-Bromo-1-methoxy-4-pentafluoroethyl-benzene

Description

2-Bromo-1-methoxy-4-pentafluoroethyl-benzene is a fluorinated aromatic compound with the molecular formula C9H6BrF5O. This compound is characterized by the presence of a bromine atom, a methoxy group, and a pentafluoroethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name |

2-bromo-1-methoxy-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF5O/c1-16-7-3-2-5(4-6(7)10)8(11,12)9(13,14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHGMFLVKDUDOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methoxy-4-pentafluoroethyl-benzene typically involves the bromination of 1-methoxy-4-pentafluoroethyl-benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methoxy-4-pentafluoroethyl-benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: The major product is the hydrogenated benzene derivative.

Scientific Research Applications

2-Bromo-1-methoxy-4-pentafluoroethyl-benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique structure allows for the study of electronic effects and reactivity patterns in aromatic systems.

Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals. Its fluorinated nature enhances the metabolic stability and bioavailability of these compounds.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of specialty chemicals, including advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-4-pentafluoroethyl-benzene involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively, while the pentafluoroethyl group influences the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-fluoro-1-methoxybenzene: This compound has a similar structure but with a fluorine atom instead of the pentafluoroethyl group.

2-Bromo-5-fluorobenzotrifluoride: This compound contains a trifluoromethyl group instead of the pentafluoroethyl group.

Uniqueness

2-Bromo-1-methoxy-4-pentafluoroethyl-benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorination on chemical reactivity and biological activity.

Biological Activity

2-Bromo-1-methoxy-4-pentafluoroethyl-benzene is a fluorinated aromatic compound with the molecular formula . Its structure includes a bromine atom, a methoxy group, and a pentafluoroethyl group attached to a benzene ring. This unique configuration imparts notable chemical and biological properties, making it an interesting subject for research in medicinal chemistry and biochemistry.

The compound is characterized by significant lipophilicity and chemical stability due to the presence of the pentafluoroethyl group. This feature enhances its potential for interaction with biological systems, which is critical for its applications in drug discovery and development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxy group may engage in nucleophilic interactions. The pentafluoroethyl group influences the electronic properties of the compound, enhancing its reactivity with enzymes, receptors, and other biomolecules.

Biological Activity

Preliminary studies suggest that this compound may exhibit several bioactive properties:

- Anti-cancer Activity : Research indicates that fluorinated compounds often possess enhanced metabolic stability and may influence cancer cell metabolic pathways. This compound has been investigated for potential anti-cancer effects, although detailed mechanisms remain to be elucidated .

- Enzyme Inhibition : The compound's unique structure allows it to act as an inhibitor for certain enzymes involved in metabolic processes. Studies are ongoing to determine its efficacy against specific targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methoxy-4-(trifluoromethyl)benzene | Trifluoromethyl group instead of pentafluoroethyl | Different reactivity due to less fluorination |

| 1-Methoxy-4-(difluoroethyl)benzene | Contains two fluorine atoms in the ethyl group | Reduced lipophilicity compared to pentafluoroethyl |

| 1-Methoxy-4-(fluoroethyl)benzene | Single fluorine atom in the ethyl group | Distinct biological behavior due to lower fluorination |

This compound stands out due to its high degree of fluorination combined with a methoxy substitution, which enhances both stability and lipophilicity compared to these similar compounds .

Case Studies and Research Findings

Several studies have been conducted on this compound:

- In vitro Studies : Initial in vitro assays have demonstrated that this compound can inhibit certain cancer cell lines, suggesting potential therapeutic applications. However, further studies are needed to confirm these findings and understand the underlying mechanisms .

- Enzyme Interaction Studies : Ongoing research focuses on how this compound interacts with various enzymes. Understanding these interactions is crucial for developing effective enzyme inhibitors that could lead to new therapeutic agents .

- Pharmacokinetics : Research into the pharmacokinetic properties of this compound is also underway, emphasizing its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies will help assess its viability as a pharmaceutical candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.